Lipophilicity Shift: XLogP3-AA of the Thiomorpholine vs. Morpholine Urea Analog
The replacement of the heterocycle oxygen in the morpholine analog with sulfur in the target compound is predicted to increase lipophilicity. PubChem-computed XLogP3-AA values show the target compound has an XLogP3-AA of 1.5 versus a value of 0.8 for its morpholine analog. This difference can enhance passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Methyl 1-(morpholine-4-carboxamido)cyclohexane-1-carboxylate (CAS 1435804-06-0): XLogP3-AA = 0.8 |
| Quantified Difference | Δ = +0.7 log units (target more lipophilic) |
| Conditions | Computational prediction (XLogP3 3.0, PubChem release 2019.06.18) |
Why This Matters
This shift moves the compound closer to the optimal CNS drug-like space (XLogP 1–3), an advantage over the more polar morpholine analog for programs requiring passive blood-brain barrier penetration.
- [1] PubChem. Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate (CID 71706993). https://pubchem.ncbi.nlm.nih.gov/compound/1429903-59-2 (accessed 2026-05-01). View Source
